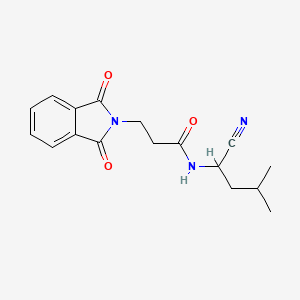
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide, commonly known as CID 49852229, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
CID 49852229 exerts its biological effects by binding to a specific class of proteins known as proteasomes. Proteasomes are responsible for breaking down proteins in the cell, and CID 49852229 inhibits this process. This leads to the accumulation of misfolded and damaged proteins in the cell, which can ultimately lead to cell death.
Biochemische Und Physiologische Effekte
CID 49852229 has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, CID 49852229 has been shown to have anti-inflammatory properties, making it a promising tool for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CID 49852229 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it suitable for long-term experiments. However, there are also limitations to its use. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on CID 49852229. One promising area is in the development of new cancer therapies. CID 49852229 has shown promise as a potential anti-cancer agent, and further research could lead to the development of new drugs that target proteasomes. Another area of research is in the treatment of neurodegenerative diseases. CID 49852229 has been shown to have potential applications in the treatment of Alzheimer's disease, and further research could lead to the development of new therapies for this devastating condition. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of CID 49852229.
Synthesemethoden
The synthesis of CID 49852229 is a complex process that involves several steps. The first step involves the reaction of 3-methylbut-1-ene with hydrogen cyanide to produce 3-methylbutyl cyanide. This intermediate is then reacted with ethyl acrylate in the presence of a base to produce 3-(1-cyano-3-methylbutyl)acrylate. The final step involves the reaction of this intermediate with phthalic anhydride in the presence of a catalyst to produce CID 49852229.
Wissenschaftliche Forschungsanwendungen
CID 49852229 has been used extensively in scientific research for its potential applications in various fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that CID 49852229 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)9-12(10-18)19-15(21)7-8-20-16(22)13-5-3-4-6-14(13)17(20)23/h3-6,11-12H,7-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBMZIUOKWSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
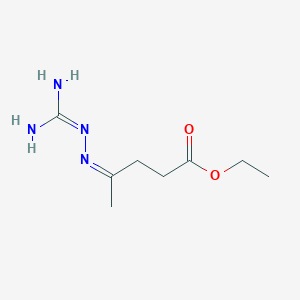
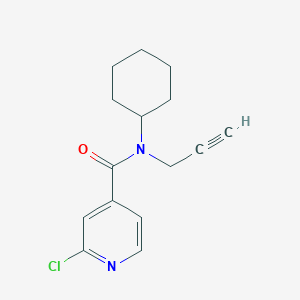
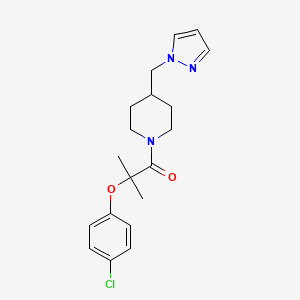
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
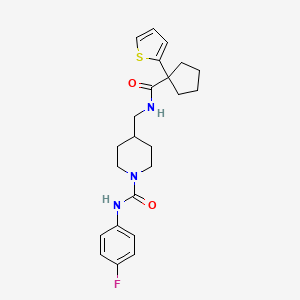
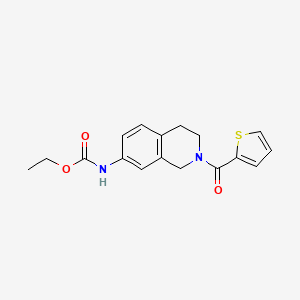
![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
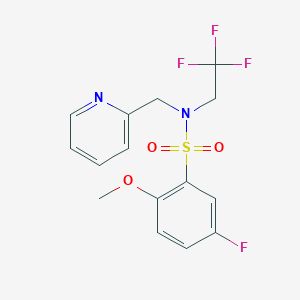
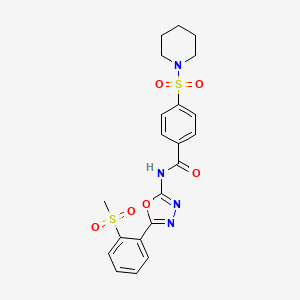
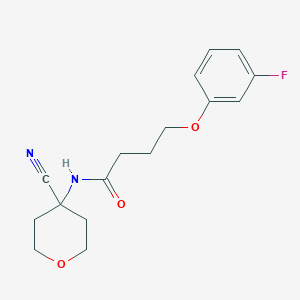
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)